3-(5-chloro-1H-pyrazol-1-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-1H-pyrazol-1-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an aldehyde group at the end of a three-carbon chain attached to the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(5-chloro-1H-pyrazol-1-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. The reaction proceeds through the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles, which are then heated in chloroform under reflux in the presence of thionyl chloride to yield 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride to form the desired product .
Chemical Reactions Analysis
3-(5-chloro-1H-pyrazol-1-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide. Major products formed from these reactions include corresponding alcohols, carboxylic acids, and substituted pyrazoles .
Scientific Research Applications
3-(5-chloro-1H-pyrazol-1-yl)propanal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the development of bioactive molecules with potential therapeutic applications. In medicine, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Industrially, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-pyrazol-1-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro substituent and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-(5-chloro-1H-pyrazol-1-yl)propanal can be compared with other similar compounds, such as 5-chloro-1-vinyl-1H-pyrazole and 3-alkenyl-5-chloro-1H-pyrazole. These compounds share the pyrazole core structure but differ in their substituents and functional groups. The presence of the aldehyde group in this compound makes it unique and provides distinct reactivity and applications. Similar compounds include 5-chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole and 5-chloro-3-(1-ethoxyethyl)-1-vinylpyrazole .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-(5-chloropyrazol-1-yl)propanal |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,5H,1,4H2 |
InChI Key |
BCHQKXDQCGBNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.